molecular formula C18H20O3 B12114473 Benzoic acid, 4-[[2-(1,1-dimethylethyl)phenoxy]methyl]- CAS No. 833484-91-6

Benzoic acid, 4-[[2-(1,1-dimethylethyl)phenoxy]methyl]-

Cat. No.: B12114473
CAS No.: 833484-91-6
M. Wt: 284.3 g/mol
InChI Key: KNILKKHFMQNGFH-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[2-(1,1-dimethylethyl)phenoxy]methyl]-: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 2-(1,1-dimethylethyl)phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[2-(1,1-dimethylethyl)phenoxy]methyl]- typically involves the following steps:

    Starting Materials: The synthesis begins with benzoic acid and 2-(1,1-dimethylethyl)phenol.

    Esterification: The phenol group is first esterified with a suitable reagent, such as methyl chloroformate, to form the corresponding ester.

    Substitution Reaction: The ester is then subjected to a nucleophilic substitution reaction with a benzoic acid derivative, such as 4-chloromethylbenzoic acid, under basic conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Esterification: Utilizing large reactors to carry out the esterification process efficiently.

    Continuous Flow Reactors: Employing continuous flow reactors for the substitution reaction to enhance yield and reduce reaction time.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to the corresponding alcohol.

    Substitution: The phenoxy group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Conditions often involve strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Benzoic acid derivatives with oxidized side chains.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted phenoxybenzoic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition metal complexes.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes, making it a candidate for drug development.

    Antimicrobial Activity: Exhibits antimicrobial properties, useful in developing new antimicrobial agents.

Medicine

    Pharmaceuticals: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.

Industry

    Polymer Production: Utilized in the production of specialty polymers with unique properties.

    Coatings: Applied in the formulation of coatings and adhesives due to its chemical stability.

Mechanism of Action

The mechanism by which benzoic acid, 4-[[2-(1,1-dimethylethyl)phenoxy]methyl]- exerts its effects involves:

    Molecular Targets: It interacts with specific enzymes or receptors, modulating their activity.

    Pathways: The compound may influence signaling pathways related to inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-hydroxy-3,5-dimethyl-: Similar structure but with hydroxyl and methyl groups.

    Benzoic acid, 4-[[4-(1,1-dimethylethyl)-2-methylphenoxy]methyl]-: Differing by the position and type of substituents on the phenoxy group.

Uniqueness

    Structural Features: The presence of the 2-(1,1-dimethylethyl)phenoxy group provides unique steric and electronic properties.

    Reactivity: Exhibits distinct reactivity patterns compared to other benzoic acid derivatives, making it valuable in specific synthetic applications.

This comprehensive overview highlights the significance of benzoic acid, 4-[[2-(1,1-dimethylethyl)phenoxy]methyl]- in various scientific and industrial contexts

Properties

CAS No.

833484-91-6

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

4-[(2-tert-butylphenoxy)methyl]benzoic acid

InChI

InChI=1S/C18H20O3/c1-18(2,3)15-6-4-5-7-16(15)21-12-13-8-10-14(11-9-13)17(19)20/h4-11H,12H2,1-3H3,(H,19,20)

InChI Key

KNILKKHFMQNGFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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